molecular formula C32H64O2 B1200497 Dotriacontanoic acid CAS No. 3625-52-3

Dotriacontanoic acid

Cat. No.: B1200497
CAS No.: 3625-52-3
M. Wt: 480.8 g/mol
InChI Key: ICAIHSUWWZJGHD-UHFFFAOYSA-N
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Description

Dotriacontanoic acid, also known as lacceroic acid, is a saturated fatty acid with the chemical formula C₃₂H₆₄O₂. It is a long-chain fatty acid that is found in various natural sources, including stick lac wax. This compound is notable for its high molecular weight and long carbon chain, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dotriacontanoic acid can be synthesized through several methods:

Industrial Production Methods: this compound can also be isolated from natural sources such as stick lac wax. The extraction process involves the purification of the wax to isolate the acid .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: Various oxidized derivatives.

    Reduction: 1-Dotriacontanol.

    Esterification: Ethyl lacceroate.

Scientific Research Applications

Dotriacontanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of dotriacontanoic acid involves its incorporation into biological membranes, where it can influence membrane fluidity and cell signaling pathways. It interacts with various molecular targets, including enzymes involved in lipid metabolism and cell signaling .

Comparison with Similar Compounds

Dotriacontanoic acid is similar to other long-chain saturated fatty acids, such as:

  • Hexacosanoic acid (C₂₆H₅₂O₂)
  • Octacosanoic acid (C₂₈H₅₆O₂)
  • Triacontanoic acid (C₃₀H₆₀O₂)

Uniqueness: this compound is unique due to its longer carbon chain compared to the above-mentioned fatty acids. This longer chain length imparts distinct physical and chemical properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

dotriacontanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAIHSUWWZJGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189791
Record name Dotriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3625-52-3
Record name Dotriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3625-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dotriacontanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LACCEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB0234915O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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